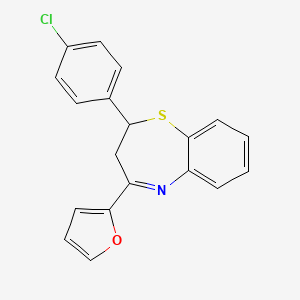

2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

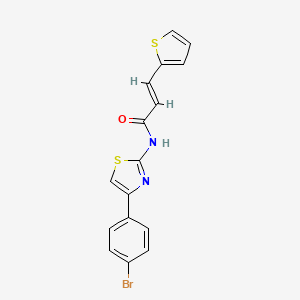

The compound 2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a derivative of the 1,5-benzothiazepine class, which is known for its bioactive properties. The presence of a furan moiety in the structure could potentially contribute to its biological activity, as furan derivatives have been explored for various pharmacological activities .

Synthesis Analysis

The synthesis of related 1,5-benzothiazepine derivatives typically involves the reaction of 2-aminothiophenol with α,β-unsaturated ketones or aldehydes. In the case of furan-appended benzothiazepine derivatives, the starting material 1-(furan-2-yl)ethanone is converted into chalcones, which are then reacted with 2-aminobenzenethiol under acidic conditions to yield the desired compounds . Similar synthetic strategies are reported for other derivatives, where the condensation of 2-aminothiophenol with various ketones or aldehydes in the presence of a catalyst or under specific reaction conditions leads to the formation of 1,5-benzothiazepines .

Molecular Structure Analysis

The molecular structure of 1,5-benzothiazepine derivatives is confirmed through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These methods provide detailed information about the substitution pattern and the nature of the functional groups present in the molecule .

Chemical Reactions Analysis

The chemical reactivity of 1,5-benzothiazepine derivatives is influenced by the substituents on the benzothiazepine core. The introduction of different functional groups can lead to a variety of chemical reactions, potentially yielding new compounds with diverse biological activities. For instance, some benzothiazepines can be converted into benzothiazoles under acetylating conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-benzothiazepine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect these properties. The halogen, alkyl, and alkoxy groups mentioned in the synthesis of related compounds suggest a range of physical and chemical behaviors that would be expected for the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound has been involved in studies focusing on its synthesis and structural characterization. For example, the synthesis of derivatives of 4-(2-hydroxylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine, including the structure of interest, was explored to understand the conformation and bonding within these molecules. These compounds showed twist-boat conformations in the central seven-membered heterocyclic rings, with N atoms involved in strong intramolecular hydrogen bonds, resulting in six-membered rings (Parvez, Umbreen, & Ansari, 2003). Another study provided a synthesis pathway for 4-(4-chlorophenyl)-2-(4-dimethylaminophenyl)-2,5-dihydro-8-substituted-1,5-benzothiazepines, highlighting the compound's structural diversity and potential for further chemical modifications (Pant, Singhal, Sati, & Pant, 2000).

Biological Activity and Applications

While excluding direct references to drug use, dosage, and side effects, it is notable that compounds within this chemical class, including closely related structures, have been examined for various biological activities. These activities include potential antimicrobial effects, as indicated by a study on the synthesis and evaluation of 8-substituted-2-(2-chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines. Some compounds in this study showed promising antifungal activity against Candida albicans, suggesting a potential area of application for related compounds in addressing microbial infections (Pant, Godwal, & Sanju, 2021).

Chemical Properties and Reactivity

The compound's inclusion in research also extends to its chemical properties and reactivity. For instance, the photochemical synthesis of 2-substituted benzo[b]furans involved compounds with similar structural features, highlighting a method for forming aryl-C and C-O bonds through a photochemical reaction, demonstrating the compound's potential in synthetic organic chemistry (Protti, Fagnoni, & Albini, 2012).

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNOS/c20-14-9-7-13(8-10-14)19-12-16(17-5-3-11-22-17)21-15-4-1-2-6-18(15)23-19/h1-11,19H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRCHVILXSKUJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

![N-(cyanomethyl)-2-{[5-(N-cyclopropylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2553297.png)

![N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553305.png)

![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)

![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)